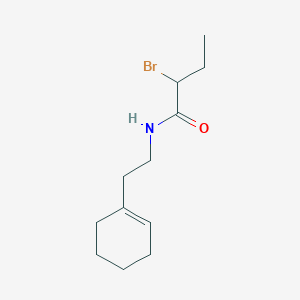

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide

Description

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide is a brominated carboxamide derivative characterized by a cyclohexene ring conjugated to an ethylamine group and a brominated butanamide backbone. Its synthesis typically involves bromination of a cyclohexene-carboxylic acid precursor followed by amide coupling with a substituted ethylamine.

The compound’s structure imparts unique steric and electronic properties.

Properties

IUPAC Name |

2-bromo-N-[2-(cyclohexen-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHAUNJRETWIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCC1=CCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide typically involves the bromination of N-(2-cyclohex-1-en-1-ylethyl)butanamide. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as carboxylic acids or ketones.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide is a chemical compound with the molecular formula and a molecular weight of 274.20 g/mol. It contains a bromo substituent and an amide functional group and features a cyclohexene ring, making it of interest in chemical and biological applications.

Scientific Research Applications

This compound is widely used in scientific research, particularly in chemistry, biology, and industry.

Chemistry

- As a reagent in organic synthesis.

- As a building block for more complex molecules.

- As an intermediate in the synthesis of more complex organic molecules.

Biology

- In the study of biochemical pathways and protein interactions.

- In the study of enzyme mechanisms and protein interactions.

- In proteomics research.

Industry

- In the production of specialty chemicals and materials.

- In the development of new materials and chemical processes.

Potential applications

This compound and similar compounds have potential applications in:

- Organic Synthesis As an intermediate in the synthesis of more complex organic molecules.

- Synthesis of Bromo-N-heterocycles This compound might be involved in the synthesis of Bromo-N-heterocycles.

- Cosmetics Industry In the formulation of beauty products or as a preservative. It could act as a stabilizer or an intermediate in the synthesis of cosmetic ingredients.

- Agricultural Chemistry In the synthesis of agrochemicals or as a research tool in plant science. The compound could be used to create pesticides or herbicides, or as a tracer in studying plant metabolism.

- Chemical Sensors In the development of chemical sensors for detecting specific substances or environmental conditions. The bromine atom in the compound can react with certain analytes, changing the electrical or optical properties of the sensor, which can be measured and quantified.

Reactivity

The reactivity of this compound can be attributed to its functional groups:

- Bromo Substituent The bromine atom is a good leaving group, making the compound reactive in substitution reactions.

- Amide Functional Group The amide group can participate in various reactions such as hydrolysis, reduction, and acylation.

- Cyclohexene Ring The double bond in the cyclohexene ring can undergo addition reactions, such as hydrogenation and epoxidation.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the carboxamide backbone significantly influence physicochemical and biological properties:

- Key Observations :

Analytical Data and Purity

Elemental analysis data from highlights discrepancies between theoretical and experimental values for nitrogen content in Compound 4:

| Element | Calculated (%) | Found (%) | Deviation | |

|---|---|---|---|---|

| C | 55.73 | 55.78 | +0.05 | |

| H | 5.04 | 5.04 | 0.00 | |

| N | 5.00 | 4.89 | -0.11 |

- Interpretation : The slight nitrogen deficit suggests incomplete amidation or residual solvents, a common challenge in carboxamide synthesis .

Biological Activity

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide is a chemical compound with the molecular formula and a molecular weight of 274.20 g/mol. It features a bromo substituent and an amide functional group, contributing to its unique chemical properties. This compound is of significant interest in biochemical research, particularly in the fields of proteomics and organic synthesis.

The presence of a cyclohexene ring enhances the structural complexity of this compound, which may influence its biological interactions. The bromo group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction may lead to the inhibition of enzyme activity or modulation of receptor function, which is crucial for its potential therapeutic applications.

Proteomics Research

This compound is utilized in proteomics research for studying protein interactions and enzyme mechanisms. Its structural characteristics make it suitable for investigating binding affinities with various biological macromolecules, including proteins and nucleic acids.

Potential Therapeutic Uses

Preliminary studies suggest that compounds with similar structures can modulate enzymatic activity, indicating that this compound may have therapeutic potential. Further exploration could reveal significant insights into its biological effects and potential applications in drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Bromo-N-(2-cyclohexyl)propanamide | C₁₁H₁₈BrN | Lacks the cyclohexene double bond |

| N-(2-Cyclohexyl)propanamide | C₉H₁₅NO | No halogen substitution; simpler structure |

| 4-Bromo-N-(cyclohexyl)butanamide | C₁₃H₁₈BrN | Different carbon chain length; halogen at position 4 |

The unique presence of the double bond in the cyclohexene ring of this compound enhances its reactivity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activity. For instance, compounds derived from this structure have shown promising results in inhibiting specific enzymes linked to various diseases.

Example Study:

A study reported on the synthesis and biological evaluation of several derivatives, revealing that modifications to the amide group significantly affected their binding affinity and inhibitory potency against target enzymes. The findings suggest that further optimization could enhance their therapeutic efficacy.

Q & A

Q. What are the standard protocols for synthesizing 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide?

The synthesis typically involves bromination of a precursor amide using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C). For example, analogous compounds are synthesized via selective bromination at the β-position of the butanamide backbone, followed by purification via recrystallization from hexane or column chromatography . Key steps include monitoring reaction progress using TLC and ensuring anhydrous conditions to avoid side reactions.

Q. Which analytical techniques are recommended for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify substituent positions and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELX programs for refinement) to resolve crystal packing and bond angles .

- FT-IR to confirm functional groups like amide C=O and C-Br stretches .

Q. What safety precautions are critical when handling this compound?

Based on analogous brominated amides:

- Use PPE (gloves, goggles, lab coats) due to acute toxicity (GHS Category 4) and eye irritation risks.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s bromine moiety be elucidated?

Mechanistic studies for brominated amides often employ:

- Kinetic isotope effects (KIE) to identify rate-determining steps in substitution reactions.

- DFT calculations to model transition states and intermediates.

- Trapping experiments (e.g., using radical scavengers like TEMPO) to detect radical pathways in bromination .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include disorder in the cyclohexenyl group or twinning. Solutions involve:

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Contradictions may arise from impurities, solvent effects, or conformational dynamics. Mitigation strategies include:

- Repeating synthesis with rigorous purification (e.g., HPLC).

- Comparing experimental data with computational predictions (e.g., DFT-NMR).

- Conducting variable-temperature NMR to probe dynamic effects .

Q. What experimental designs are optimal for studying its enzyme inhibition potential?

- In vitro assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd).

- Docking studies : Pair with X-ray co-crystallography of enzyme-ligand complexes.

- Selectivity screens : Test against homologous enzymes to identify specificity .

Q. How can alternative synthetic pathways improve yield or selectivity?

- Microwave-assisted synthesis reduces reaction time and byproducts.

- Flow chemistry enhances scalability and heat transfer for exothermic bromination.

- Catalytic systems (e.g., Lewis acids) may direct regioselectivity .

Q. What protocols assess its ecotoxicological impact?

- Daphnia magna acute toxicity tests (OECD 202) for aquatic toxicity.

- Soil microbial respiration assays to evaluate biodegradation.

- QSAR modeling to predict bioaccumulation potential .

Q. How can its interactions with macromolecules (e.g., proteins) be studied structurally?

- Cryo-EM or X-ray crystallography for high-resolution complexes.

- NMR titration to map binding sites.

- Surface plasmon resonance (SPR) for real-time kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.